molecular formula C15H14N4OS B2886950 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide CAS No. 956240-45-2

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide

Cat. No. B2886950
CAS RN: 956240-45-2
M. Wt: 298.36
InChI Key: JZZMLMFYXSRRPT-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 30 bonds, including 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 Thiazole .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Scientific Research Applications

Antitumor Activity

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide and its derivatives have been explored for their potential antitumor effects. A study on benzothiazole derivatives, including compounds structurally related to this compound, revealed that they exhibit selective cytotoxicity against tumorigenic cell lines. This indicates their promising application in cancer therapy due to their ability to inhibit tumor growth effectively Masao Yoshida et al., 2005.

Synthesis of Heterocycles

The compound has also been used as a precursor in the synthesis of diverse heterocyclic compounds. For instance, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile have been reported, showcasing its utility in generating novel pyrazolo[5,1-c]-1,2,4-triazine, 1,2,4-triazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[4,3-a]benzimidazole derivatives. These findings demonstrate the compound's versatility in creating a variety of biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery A. Farag et al., 1996.

Cyclometalation and Molecular Structures

Another area of research involves cyclometalated compounds, where this compound derivatives could potentially play a role. A study on 1,4-Bis(benzothiazol-2-yl)benzene showed its ability to undergo double cyclopalladation, leading to novel molecular structures with potential applications in materials science and catalysis B. O. and P. Steel, 1998.

Electrocatalysis and Organic Synthesis

Research on TEMPO-catalyzed electrochemical C–H thiolation using benzothiazoles indicates the utility of these compounds in synthesizing benzothiazoles and thiazolopyridines from thioamides. This method provides a metal- and reagent-free approach to form key C–S bonds, showcasing the compound's role in facilitating new synthetic pathways in organic chemistry Xiang-Yang Qian et al., 2017.

Safety and Hazards

While specific safety and hazard information for “N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide” is not available, general precautions for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9-8-13(17-14(20)10-6-7-10)19(18-9)15-16-11-4-2-3-5-12(11)21-15/h2-5,8,10H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZMLMFYXSRRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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